3-ethoxy-1-ethyl-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
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Description
3-ethoxy-1-ethyl-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18FN5O2S2 and its molecular weight is 407.48. The purity is usually 95%.
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Scientific Research Applications
Auxin Activities and Antiblastic Properties
- A study by Yue et al. (2010) investigated compounds structurally related to 3-ethoxy-1-ethyl-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide, focusing on their synthesis and potential auxin activities. The research indicated moderate auxin activities and some antiblastic effects on wheat germ Yue et al., 2010.
Inhibitory Activity Against Mycobacterium tuberculosis
- Jeankumar et al. (2013) explored the inhibitory effects of similar compounds on Mycobacterium tuberculosis, identifying one compound that showed significant activity against this bacterium Jeankumar et al., 2013.
Xanthine Oxidase Inhibitory Activity
- Qi et al. (2015) synthesized derivatives with close resemblance to the chemical structure and evaluated their xanthine oxidase inhibitory activity Qi et al., 2015.
Antibacterial Properties
- Research by Wan et al. (2018) on similar compounds demonstrated excellent antibacterial activity against specific bacterial strains, providing a foundation for further exploration of antibacterial applications Wan et al., 2018.
Antitumor Properties
- Nassar et al. (2015) studied compounds analogous to this compound, focusing on their potential as anti-tumor agents Nassar et al., 2015.
Cytotoxicity Studies
- Hassan et al. (2014) synthesized and tested compounds with similar structures for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, providing insights into their potential use in cancer research Hassan et al., 2014.
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2S2/c1-3-23-9-13(15(22-23)25-4-2)14(24)19-16-20-21-17(27-16)26-10-11-5-7-12(18)8-6-11/h5-9H,3-4,10H2,1-2H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXYCDFGUQFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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